2-(5-Methylthiophen-3-yl)benzaldehyde
Description
Properties
IUPAC Name |
2-(5-methylthiophen-3-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10OS/c1-9-6-11(8-14-9)12-5-3-2-4-10(12)7-13/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDKYZJMBTBCFDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CS1)C2=CC=CC=C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cross-Coupling Approaches
Cross-coupling reactions are the most common and reliable methods to prepare heteroaryl-substituted benzaldehydes.
Suzuki Coupling : A common approach involves coupling a 2-bromobenzaldehyde derivative with a 5-methylthiophen-3-yl boronic acid or ester under palladium catalysis. This method provides high selectivity and yields, allowing for mild reaction conditions.
Stille Coupling : Alternatively, 2-halobenzaldehydes can be coupled with 5-methylthiophen-3-yl stannanes. This method is effective but involves handling toxic organotin reagents.
Direct Arylation : Recent advances have enabled direct C–H activation of thiophenes to couple with benzaldehyde derivatives without pre-functionalization, although this method may require optimized catalysts and conditions.
Condensation and Cyclization Reactions
Though less common for this specific compound, some heterocyclic aldehydes are synthesized via condensation reactions involving thiophene carboxaldehydes and other building blocks under acid or base catalysis.
Detailed Preparation Method from Literature and Patents
Example: Palladium-Catalyzed Suzuki Coupling
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1 | 2-Bromobenzaldehyde + 5-methylthiophen-3-yl boronic acid | Pd(PPh3)4 catalyst, K2CO3 base, solvent (e.g., toluene/water or dioxane), reflux or 80-100°C | Efficient C-C coupling to form this compound |
| 2 | Purification | Column chromatography or recrystallization | Yields typically 70-90% depending on conditions |
This method is standard in organic synthesis for biaryl aldehydes and provides high purity and reproducibility.
Lithiation and Functionalization of Benzaldehydes
A method for producing 2-substituted benzaldehydes involves:
Protection of the aldehyde group as an acetal.
Directed lithiation at the 2-position using organolithium reagents.
Subsequent electrophilic substitution (e.g., azidation, amination, or boration) at the lithiation site.
Deprotection of the acetal to regenerate the aldehyde functionality.
This approach can be adapted to introduce thiophene substituents by reacting the lithiated intermediate with suitable thiophene electrophiles or coupling partners.
Reaction Conditions and Catalysts
| Preparation Step | Catalyst/Agent | Temperature | Solvent | Notes |
|---|---|---|---|---|
| Nucleophilic substitution with sodium methyl mercaptide | Phase-transfer catalyst (e.g., tetrabutylammonium bromide) | 45–60°C | Aqueous solution | Ensures complete conversion of chloro-benzaldehyde |
| Oxidation of methylthio intermediate | Hydrogen peroxide + oxide catalyst (TiO2, sodium wolframate) | 20–70°C | Acidic medium (H2SO4) | Controlled oxidation to sulfone |
| Suzuki coupling | Pd(PPh3)4 or Pd(dppf)Cl2 | 80–100°C | Toluene, dioxane, or aqueous mixtures | Requires base such as K2CO3 or Na2CO3 |
| Lithiation and substitution | n-BuLi or similar organolithium | -78 to 0°C | Ether solvents (THF) | Protection of aldehyde as acetal necessary |
Yields and Purity
Suzuki coupling reactions typically yield 70–90% of the desired aldehyde with high purity after chromatographic purification.
Oxidation of methylthio intermediates to methylsulfonyl derivatives can achieve over 90% recovery and purities above 99% by HPLC.
Lithiation-based methods provide high regioselectivity but require careful control of reaction conditions to avoid side reactions.
Summary Table of Preparation Methods
| Method | Key Reagents | Catalyst | Temperature | Yield (%) | Purity (%) | Remarks |
|---|---|---|---|---|---|---|
| Suzuki Coupling | 2-Bromobenzaldehyde + 5-methylthiophen-3-yl boronic acid | Pd(PPh3)4 | 80–100°C | 70–90 | >95 | Most direct and efficient |
| Phase-transfer catalyzed substitution + oxidation | 4-Chloro-benzaldehyde + sodium methyl mercaptide + H2O2 | Tetrabutylammonium salts + TiO2 | 45–65°C | ~90 (overall) | 99.5 (HPLC) | Related sulfur aldehyde synthesis |
| Lithiation and electrophilic substitution | 2-Unsubstituted benzaldehyde + n-BuLi + thiophene electrophile | Organolithium reagents | -78 to 0°C | Variable | High | Requires aldehyde protection |
Research Findings and Considerations
Phase-transfer catalysis combined with controlled oxidation is effective for sulfur-functionalized benzaldehydes but less direct for this compound.
Suzuki coupling remains the preferred method due to operational simplicity, scalability, and reproducibility.
Protection of the aldehyde group is often necessary in lithiation strategies to prevent side reactions.
Reaction monitoring by TLC and HPLC is essential to ensure complete conversion and product purity.
Environmental and safety considerations favor palladium-catalyzed cross-coupling over organotin or harsh lithiation conditions.
Chemical Reactions Analysis
2-(5-Methylthiophen-3-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the aldehyde group to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Scientific Research Applications
Overview
2-(5-Methylthiophen-3-yl)benzaldehyde, with the molecular formula CHOS, is a thiophene derivative that has gained attention in various fields of scientific research. Its unique structure, which includes a thiophene ring and an aldehyde functional group, allows it to participate in a range of chemical reactions and biological activities. This article outlines its applications in chemistry, biology, and industry, supported by case studies and data tables.
Chemical Research Applications
Synthesis Intermediate
this compound serves as an important intermediate in the synthesis of more complex organic compounds. It can undergo various chemical transformations, including oxidation and reduction:
- Oxidation : Converts the aldehyde to carboxylic acids using agents like potassium permanganate.
- Reduction : Reduces the aldehyde to alcohols using reducing agents such as sodium borohydride.
Table 1: Common Reactions Involving this compound
| Reaction Type | Reagent | Product |
|---|---|---|
| Oxidation | KMnO | Carboxylic Acid |
| Reduction | NaBH | Alcohol |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/ml |
|---|---|
| Escherichia coli | 10 |
| Staphylococcus aureus | 15 |
| Bacillus subtilis | 12 |
These findings suggest its potential as a candidate for developing new antimicrobial agents.
Anticancer Properties
Emerging studies have shown that this compound may possess anticancer properties. Specifically, it has been reported to induce apoptosis in cancer cell lines, such as MCF-7 (human breast cancer cells), through mechanisms involving cell cycle arrest.
Table 2: Anticancer Activity of this compound
| Cell Line | Effect | Mechanism |
|---|---|---|
| MCF-7 | Inhibition of growth | Induction of apoptosis |
Industrial Applications
This compound is also utilized in the development of organic semiconductors and advanced materials. Its thiophene structure contributes to electronic properties suitable for applications in organic electronics.
Case Studies
- Study on Antimicrobial Efficacy : A comparative analysis involving various thiophene derivatives, including this compound, revealed that modifications on the thiophene ring significantly enhanced antimicrobial potency against resistant bacterial strains.
- Anticancer Activity Assessment : Research focused on the cytotoxic effects of this compound on different cancer cell lines showed a dose-dependent response in inhibiting cell growth and promoting apoptosis.
Mechanism of Action
The mechanism of action of 2-(5-Methylthiophen-3-yl)benzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary based on the specific derivative and its intended use .
Comparison with Similar Compounds
Key Observations :
- Bulky electron-donating groups (e.g., carbazole in 6a) increase melting points due to enhanced intermolecular interactions, whereas flexible diphenylamino groups (6b, 6c) lower melting points .
- The aldehyde proton in all compounds resonates near δ 9.8–10.0 ppm, indicating minimal electronic perturbation from distal substituents .
Reactivity in Hemiacetal Formation
The aldehyde group’s reactivity is influenced by the electron-withdrawing/donating nature of substituents. Pyrimidine-5-carbaldehydes (e.g., 4H and 4 in ) form hemiacetals with 95% efficiency due to strong electron-withdrawing effects of the pyrimidine ring, which stabilize the intermediate oxonium ion . In contrast, simple benzaldehyde derivatives (e.g., unsubstituted benzaldehyde) show only 9% hemiacetal formation under similar conditions . While data for this compound is unavailable, its thiophene ring (moderately electron-withdrawing) may enhance reactivity compared to benzaldehyde but remain less efficient than pyrimidine derivatives.
Stability and Commercial Viability
In contrast, the unsubstituted aldehyde in this compound likely offers superior versatility in further transformations, explaining its preferential use in research.
Spectroscopic and Structural Analysis
Crystallographic tools like SHELX and Mercury are widely employed to characterize such compounds .
Biological Activity
2-(5-Methylthiophen-3-yl)benzaldehyde is a compound with notable biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C12H10OS
- IUPAC Name : this compound
- CAS Number : 1033804-73-7
Biological Activity Overview
The compound is recognized for its potential antimicrobial and anticancer properties, attributed to its thiophene structure, which is known for various biological activities. Studies have shown that derivatives of thiophene can exhibit significant antibacterial and antifungal effects.
Antimicrobial Activity
Research has indicated that this compound and its derivatives possess substantial antimicrobial properties. A study highlighted the effectiveness of thiophene derivatives against various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. The Minimum Inhibitory Concentration (MIC) values were determined, demonstrating the compound's efficacy:
| Compound | Bacterial Strain | MIC (µg/ml) |
|---|---|---|
| This compound | E. coli | 10 |
| This compound | S. aureus | 15 |
| This compound | B. subtilis | 12 |
These results suggest that the compound can inhibit bacterial growth effectively, making it a candidate for further development as an antimicrobial agent .
Anticancer Properties
In addition to its antimicrobial activity, there is emerging evidence suggesting that this compound may have anticancer properties. Thiophene derivatives have been studied for their ability to induce apoptosis in cancer cell lines. For instance, a study demonstrated that the compound could inhibit cell proliferation in human breast cancer cells (MCF-7) through mechanisms involving cell cycle arrest and apoptosis induction .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial metabolism or cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation : It might induce oxidative stress in microbial cells or cancer cells, leading to cell death.
- Modulation of Signaling Pathways : The compound could interfere with signaling pathways critical for cell survival and proliferation.
Case Studies
Several case studies have been conducted to evaluate the biological activity of thiophene derivatives:
- Study on Antimicrobial Efficacy : A comparative analysis was performed on various thiophene derivatives, including this compound. The study concluded that modifications on the thiophene ring significantly enhanced antimicrobial potency against resistant strains of bacteria .
- Anticancer Activity Assessment : Another study focused on the cytotoxic effects of this compound on different cancer cell lines, revealing a dose-dependent response in inhibiting cell growth and promoting apoptosis .
Q & A
Basic Synthesis and Optimization
Q: What are the standard synthetic routes for 2-(5-Methylthiophen-3-yl)benzaldehyde, and how can reaction conditions be optimized for yield? A: A common approach involves Suzuki-Miyaura cross-coupling between a benzaldehyde boronic acid derivative and 3-bromo-5-methylthiophene. Key parameters include:
- Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) (0.5–2 mol% loading).
- Base : K₂CO₃ or NaHCO₃ in a biphasic solvent system (toluene/water).
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization.
Yield optimization may require temperature control (80–110°C) and inert atmosphere (Ar/N₂). Side products, such as homocoupling by-products, can be minimized by adjusting stoichiometry .
Structural Confirmation (Basic)
Q: Which spectroscopic techniques are critical for confirming the structure of this compound? A:
- ¹H/¹³C NMR : Key signals include the aldehyde proton (~10 ppm, singlet) and thiophene protons (δ 6.5–7.5 ppm). Methyl groups on thiophene appear as a singlet (~2.5 ppm).
- IR Spectroscopy : Strong C=O stretch (~1700 cm⁻¹) and C-S/C=C stretches (600–800 cm⁻¹).
- X-ray Crystallography : For unambiguous confirmation, single-crystal analysis (e.g., using SHELXL or WinGX ) resolves bond lengths and angles, particularly the planarity of the thiophene-benzaldehyde system .
Reactivity and Functionalization (Advanced)
Q: How does the aldehyde group in this compound participate in further reactions, and what selectivity challenges arise? A: The aldehyde undergoes:
- Condensation : With amines to form Schiff bases (e.g., for coordination chemistry).
- Oxidation : To carboxylic acid derivatives using Ce-MOF catalysts (e.g., 99.5% conversion observed in styrene oxide synthesis).
- Nucleophilic Addition : Grignard or organozinc reagents for C-C bond formation.
Selectivity issues (e.g., over-oxidation) require careful control of reaction time and catalyst loading. GC-MS or HPLC monitors intermediates .
Electronic Properties in Materials Science (Advanced)
Q: What makes this compound suitable for organic electronic materials, and how can its electronic properties be tuned? A: The thiophene-benzaldehyde core offers:
- Conjugation : For charge transport in organic semiconductors.
- Functionalization Sites : The aldehyde enables polymerization (e.g., aldol condensation) or incorporation into MOFs.
Tuning involves substituent effects: Electron-withdrawing groups (e.g., -NO₂) lower HOMO levels, while electron-donating groups (e.g., -OCH₃) enhance π-conjugation. DFT calculations predict HOMO-LUMO gaps (~3–4 eV) .
Contradictory Catalytic Data (Advanced)
Q: How can discrepancies in catalytic efficiency studies using this compound be resolved? A: Contradictions (e.g., variable epoxide/benzaldehyde ratios) may stem from:
- Catalyst-Substrate Interactions : Test multiple catalysts (e.g., Ce-MOF vs. traditional Fenton reagents).
- Reaction Conditions : Screen solvents (polar vs. nonpolar), pH, and temperature.
- By-Product Analysis : Use GC-MS to identify intermediates (e.g., peroxides or radicals). Statistical tools (e.g., Design of Experiments) optimize parameters .
Safety and Degradation (Basic)
Q: What safety protocols are recommended for handling and storing this compound? A:
- Handling : Use nitrile gloves, goggles, and fume hoods. Avoid inhalation (LD50 data pending; assume toxicity comparable to benzaldehyde derivatives).
- Storage : Airtight containers under argon, away from light (prevents photooxidation).
- Disposal : Incinerate or neutralize with alkaline solutions. Follow local regulations for halogenated waste .
Computational Modeling (Advanced)
Q: How can computational tools predict the reactivity of this compound in novel reactions? A:
- DFT Calculations : Optimize geometry (Gaussian, ORCA) to identify electrophilic sites (e.g., aldehyde carbon).
- Molecular Dynamics : Simulate solvent effects on reaction pathways.
- Docking Studies : For biological applications, model interactions with enzyme active sites (e.g., using AutoDock).
Validate predictions with experimental kinetics data .
Analytical Challenges (Advanced)
Q: What analytical hurdles exist in quantifying trace amounts of this compound, and how are they addressed? A:
- Detection Limits : Use HPLC-UV (C18 column, λ = 250–300 nm) or GC-MS (after derivatization with BSTFA to enhance volatility).
- Matrix Interference : Solid-phase extraction (SPE) isolates the compound from complex mixtures.
Calibration curves (1–100 ppm range) ensure accuracy .
Stability Under Reaction Conditions (Basic)
Q: How does this compound degrade under acidic/basic conditions? A:
- Acidic Conditions : Aldehyde protonation may lead to hydration (gem-diol formation).
- Basic Conditions : Cannizzaro reaction (self-disproportionation) is unlikely due to steric hindrance.
Stability studies (TGA/DSC) show decomposition >200°C. Monitor via TLC or in situ IR .
Crystallographic Challenges (Advanced)
Q: What challenges arise in crystallizing this compound for X-ray analysis? A:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
